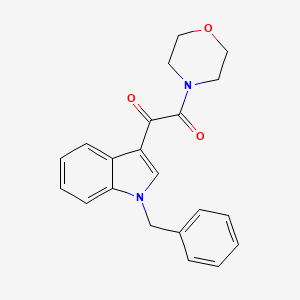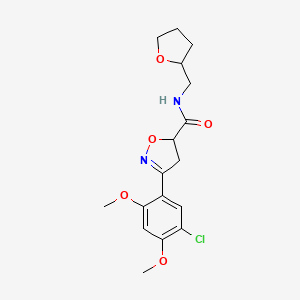
1-(1-benzyl-1H-indol-3-yl)-2-(4-morpholinyl)-2-oxoethanone
Overview
Description
1-(1-benzyl-1H-indol-3-yl)-2-(4-morpholinyl)-2-oxoethanone, also known as BIX-01294, is a small molecule inhibitor that has been widely used in scientific research. This compound was first synthesized in 2009 and has since been used in various studies to investigate its potential therapeutic applications.
Mechanism of Action
1-(1-benzyl-1H-indol-3-yl)-2-(4-morpholinyl)-2-oxoethanone inhibits G9a by binding to its SET domain, which is responsible for the catalytic activity of the enzyme. The binding of this compound to the SET domain prevents the transfer of the methyl group from S-adenosylmethionine (SAM) to the lysine residue on histone H3. This leads to a decrease in H3K9 methylation and an increase in gene expression.
Biochemical and Physiological Effects
In addition to its role as a G9a inhibitor, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to promote the differentiation of embryonic stem cells and induce the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(1-benzyl-1H-indol-3-yl)-2-(4-morpholinyl)-2-oxoethanone in lab experiments is its specificity for G9a. This compound does not inhibit other histone lysine methyltransferases, such as SET7/9 and PRMT1, which are involved in different epigenetic modifications. This allows for the specific investigation of the role of H3K9 methylation in gene expression regulation. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research of 1-(1-benzyl-1H-indol-3-yl)-2-(4-morpholinyl)-2-oxoethanone. One direction is the investigation of its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. Another direction is the investigation of its effects on other epigenetic modifications, such as DNA methylation and histone acetylation. Additionally, the development of more potent and selective G9a inhibitors based on the structure of this compound could lead to the discovery of new therapeutic agents.
Scientific Research Applications
1-(1-benzyl-1H-indol-3-yl)-2-(4-morpholinyl)-2-oxoethanone has been used in various scientific research applications. One of the most notable applications is its use as an inhibitor of G9a, a histone lysine methyltransferase. G9a is responsible for the methylation of histone H3 at lysine 9, which is a key epigenetic modification involved in gene expression regulation. Inhibition of G9a by this compound has been shown to lead to a decrease in H3K9 methylation and an increase in gene expression. This has led to the investigation of this compound as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
properties
IUPAC Name |
1-(1-benzylindol-3-yl)-2-morpholin-4-ylethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-20(21(25)22-10-12-26-13-11-22)18-15-23(14-16-6-2-1-3-7-16)19-9-5-4-8-17(18)19/h1-9,15H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAGRDKCARTUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785076 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-5-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4196941.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4196944.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]benzamide](/img/structure/B4196957.png)
![2-[4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenoxy]-1-phenylethanone](/img/structure/B4196960.png)
![2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B4196970.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4196975.png)
![2-[2-(4-butoxyphenoxy)ethyl]-3-hydroxy-3-phenyl-1-isoindolinone](/img/structure/B4196977.png)
![3-(benzoylamino)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4196981.png)
![4-benzyl-1-{[(4-bromobenzyl)thio]acetyl}piperidine](/img/structure/B4196986.png)
![N'-[2-(4-fluorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B4196989.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4196992.png)

![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4197010.png)